molecular formula C15H22N2OS B2884702 N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797637-71-8

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2884702
CAS No.: 1797637-71-8
M. Wt: 278.41
InChI Key: JGKXGZYYQRICDU-UHFFFAOYSA-N
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Description

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms in the ring structure.

Scientific Research Applications

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and how they are used. For example, N-Isopropyl-N’-phenyl-1,4-phenylenediamine is known to be a human allergen .

Future Directions

The future directions for research on these compounds would depend on their potential applications. For example, compounds with similar structures have been studied for their antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a phenyl-substituted amine with an isopropyl-substituted thioamide under acidic or basic conditions to form the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide: Unique due to its specific substitution pattern and ring structure.

    Other Thiazepanes: Compounds with different substituents on the thiazepane ring, such as N-methyl-7-phenyl-1,4-thiazepane-4-carboxamide or N-isopropyl-7-methyl-1,4-thiazepane-4-carboxamide.

Uniqueness

This compound stands out due to its unique combination of isopropyl and phenyl substituents, which may confer distinct chemical and biological properties compared to other thiazepanes.

Properties

IUPAC Name

7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKXGZYYQRICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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